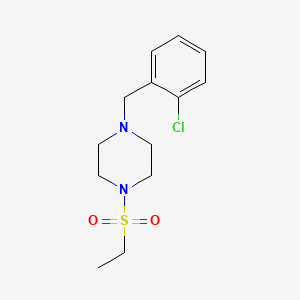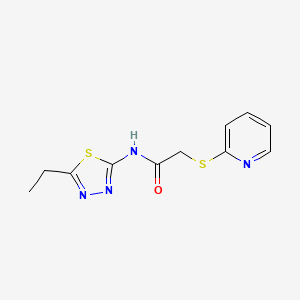![molecular formula C15H22O4 B5668341 {2-[1-(hydroxymethyl)cyclopentyl]-4,5-dimethoxyphenyl}methanol](/img/structure/B5668341.png)
{2-[1-(hydroxymethyl)cyclopentyl]-4,5-dimethoxyphenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[1-(hydroxymethyl)cyclopentyl]-4,5-dimethoxyphenyl}methanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as HOCPCA and has been studied for its ability to modulate the activity of certain receptors in the brain. In
Mécanisme D'action
HOCPCA acts as a partial agonist at the mu-opioid receptor, which means it activates the receptor to a lesser extent than a full agonist. This partial activation of the receptor leads to a reduction in pain and reward-related behaviors. HOCPCA also inhibits the activity of certain enzymes involved in cancer cell growth, leading to a reduction in cell proliferation.
Biochemical and Physiological Effects:
HOCPCA has been shown to reduce pain in animal models, indicating its potential use as a pain reliever. It has also been shown to reduce reward-related behaviors, such as drug-seeking behavior, indicating its potential use in the treatment of addiction. In addition, HOCPCA has been shown to inhibit the growth of certain cancer cells, indicating its potential use as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
HOCPCA is a relatively stable compound, making it suitable for use in laboratory experiments. It has also been shown to have low toxicity, indicating it is a safe compound to work with. However, the limited availability of HOCPCA may limit its use in certain experiments, and more research is needed to fully understand its potential therapeutic applications.
Orientations Futures
There are several future directions for research on HOCPCA. One area of interest is the development of more potent and selective compounds that target the mu-opioid receptor. Another area of interest is the development of HOCPCA derivatives that may have improved anti-cancer activity. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of HOCPCA, which will aid in the development of potential therapeutic applications.
Méthodes De Synthèse
The synthesis of HOCPCA involves a series of chemical reactions. The starting material is cyclopentadiene, which is reacted with formaldehyde to form the intermediate compound, 2-(hydroxymethyl)cyclopent-2-en-1-one. This intermediate is then reacted with 2,5-dimethoxybenzaldehyde to form HOCPCA. The synthesis of HOCPCA has been optimized to increase yield and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
HOCPCA has been studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to modulate the activity of mu-opioid receptors, which are involved in the regulation of pain and reward pathways in the brain. HOCPCA has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
[2-[1-(hydroxymethyl)cyclopentyl]-4,5-dimethoxyphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-18-13-7-11(9-16)12(8-14(13)19-2)15(10-17)5-3-4-6-15/h7-8,16-17H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBWYHSNFFDAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)C2(CCCC2)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B5668263.png)
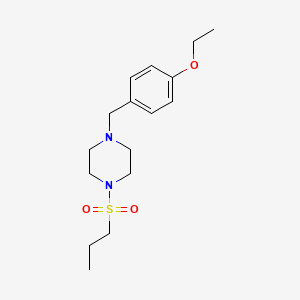
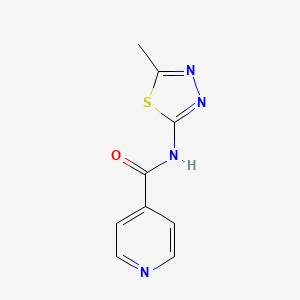
![2-isopropyl-4-methyl-5-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1,3-thiazole](/img/structure/B5668280.png)
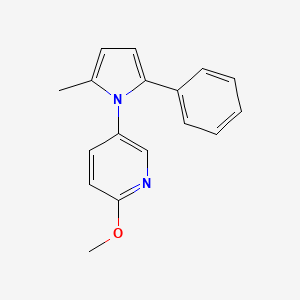
![3-{[1-(2-phenylethyl)piperidin-4-yl]oxy}-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B5668325.png)

![3-{(3R*,4S*)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5668335.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5668344.png)
![N-methyl-6-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}pyridazin-3-amine](/img/structure/B5668345.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5668350.png)
![ethyl 6-fluoro-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5668352.png)
